[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride
Description
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride is a benzylamine derivative functionalized with a 3,5-dimethylpyrazole substituent at the 3-position of the benzyl group. The dihydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmacological and synthetic applications. Analytical characterization via $ ^1H $ NMR and LCMS ensures purity (>98%), a standard practice for related compounds .
Properties
Molecular Formula |
C12H17Cl2N3 |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13;;/h3-7H,8,13H2,1-2H3;2*1H |
InChI Key |
CAGODXQCFDAFFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Hydrazine–Acetylacetone Condensation
The 3,5-dimethylpyrazole core is synthesized via condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. According to CN1482119A, this reaction employs water or alcohol solvents (e.g., ethanol) with glacial acetic acid as a catalyst, achieving yields >90% at 50°C. The mechanism involves nucleophilic attack of hydrazine on the diketone, followed by cyclodehydration.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Water or ethanol | |
| Catalyst | Glacial acetic acid (5–10 mol%) | |
| Temperature | 50°C | |
| Reaction Time | 3 hours | |
| Yield | >90% |
This method avoids inorganic salt byproducts, simplifying purification. Alternatives using hydrazine sulfate in alkaline media (e.g., NaOH) are less favorable due to lower yields (~70%) and tedious salt removal.
Functionalization of Benzylamine with 3,5-Dimethylpyrazole
Nucleophilic Aromatic Substitution
The benzylamine scaffold is functionalized at the 3-position via SNAr (nucleophilic aromatic substitution). A halogenated benzyl derivative (e.g., 3-bromobenzylamine) reacts with 3,5-dimethylpyrazole under basic conditions. WO2015067782A1 highlights palladium-catalyzed coupling as a superior approach, though specific details for this compound are inferred.
Example Protocol
-
Substrate Preparation : 3-Bromobenzylamine is protected as its tert-butyl carbamate (Boc) to prevent side reactions.
-
Coupling Reaction :
-
Deprotection : Boc removal via HCl in dioxane yields the free amine.
Key Challenges
-
Regioselectivity: Competing coupling at other positions necessitates careful steric and electronic control.
-
Purification: Column chromatography (SiO₂, EtOAc/hexane) isolates the product in >85% purity.
Dihydrochloride Salt Formation
Acid-Base Neutralization
The free amine is treated with hydrochloric acid (2 equiv) in ethanol or methanol, precipitating the dihydrochloride salt. AKSci specifications note a final purity of ≥95% after recrystallization from hot isopropanol.
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Acid | HCl (2 equiv) | |
| Solvent | Ethanol | |
| Recrystallization | Isopropanol, 60°C | |
| Final Purity | ≥95% (HPLC) |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥95% purity, with retention time = 8.2 minutes.
Scalability and Industrial Considerations
Chemical Reactions Analysis
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride may exhibit significant anticancer properties. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as potent autophagy modulators with anticancer activity. These compounds demonstrated the ability to increase basal autophagy while impairing autophagic flux under nutrient-deficient conditions, suggesting a selective targeting mechanism for cancer cells under metabolic stress .
Antiviral Properties
In a study involving the synthesis of various pyrazole derivatives, it was found that subtle structural modifications could enhance antiviral and antitumoral activities. This indicates that this compound may also have potential in antiviral research, especially when optimized for specific viral targets .
Table 1: Summary of Key Research Findings
Mechanism of Action
The mechanism of action of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
- Electron-Withdrawing vs. The target compound’s 3,5-dimethylpyrazole group is electron-rich due to methyl donors, which could enhance reactivity in similar syntheses.
- Steric Considerations : The 3,5-dimethylpyrazole group in the target compound introduces steric hindrance, which might affect coupling efficiency compared to less bulky substituents like pyridine (compound 19).
Solubility and Salt Forms
- The dihydrochloride salt of the target compound likely improves aqueous solubility relative to neutral analogs like 11, 12, and 18. This property is critical for biological assays or formulation development.
Analytical Characterization
- All compounds in were validated via $ ^1H $ NMR and LCMS, confirming structural integrity and purity . For the target compound, advanced crystallographic tools like SHELX (structure refinement) and Mercury (visualization) could further elucidate its 3D conformation and intermolecular interactions, as noted in and .
Research Implications and Limitations
- In contrast, dichlorobenzyl groups (compounds 11–12) may confer antimicrobial properties.
- Synthesis Optimization : The lower yields of dichlorobenzyl analogs (11–12) suggest that reagent choice (e.g., benzyl chloride vs. bromide) or reaction time adjustments could improve efficiency.
Biological Activity
Overview
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride is an organic compound characterized by a pyrazole ring and a benzylamine moiety. Its structural properties suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical pathways, and relevant case studies highlighting its biological activity.
- Chemical Formula : C₁₂H₁₇Cl₂N₃
- CAS Number : 1185056-93-2
- Molecular Weight : 283.08 g/mol
Target Interactions
The compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Similar pyrazole-based compounds have demonstrated the ability to coordinate with metal ions, which can be leveraged in the development of metalloenzymes.
Biochemical Pathways
Research indicates that this compound influences several biochemical processes:
- Catalytic Properties : It has shown potential in catalyzing the oxidation of catechol to o-quinone, indicating its role in redox reactions.
- Cellular Effects : The compound affects cellular signaling pathways, gene expression, and metabolism. It has been observed to alter protein stability and degradation within cells.
Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, derivatives such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides exhibited submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds also reduced mTORC1 activity and increased autophagy levels under basal conditions .
Autophagy Modulation
The compound's ability to modulate autophagy is particularly noteworthy. It disrupts autophagic flux by interfering with mTORC1 reactivation during nutrient deprivation, leading to the accumulation of LC3-II protein . This mechanism suggests potential applications in cancer therapeutics by selectively targeting tumor cells under metabolic stress.
Study 1: Anticancer Activity
A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds not only inhibited cell proliferation but also induced differential effects on autophagy depending on nutrient availability. The findings suggest that these compounds could serve as novel anticancer agents targeting metabolic pathways unique to tumor cells .
| Compound | IC50 (µM) | mTORC1 Activity | Autophagy Modulation |
|---|---|---|---|
| Compound 23 | <0.5 | Reduced | Increased |
| Compound 22 | <0.5 | Reduced | Impaired flux |
Study 2: Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrazole derivatives indicated that specific substitutions on the pyrazole ring significantly influence biological activity. The presence of electron-withdrawing groups was essential for enhancing antiproliferative effects .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (DMF vs. THF) | DMF | +25% yield |
| Temperature | 80°C | Maximal conversion |
| Reaction Time | 12–16 hours | >90% completion |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX (SHELXL) for structure refinement. Mercury software aids in visualizing hydrogen-bonding networks and packing motifs .
- NMR Spectroscopy: H and C NMR in DMSO-d6 resolve aromatic protons (δ 7.2–7.8 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak ([M+H] at m/z 274.19) .
Critical Note: Validate crystallographic data with the CIF check tool in PLATON to detect disorders or missed symmetry .
Advanced: How can researchers resolve contradictions in crystallographic data during structure validation?
Methodological Answer:
Contradictions often arise from disordered solvent molecules or incorrect space group assignments. Strategies include:
- SHELXL Refinement: Use PART and DFIX commands to model disordered regions .
- Twinned Data Analysis: Employ TWIN/BASF commands in SHELXL for non-merohedral twinning .
- Cross-Validation: Compare experimental XRD data with computational models (e.g., DFT-optimized structures) using Mercury’s overlay function .
Example: A study on a related pyrazole derivative resolved a 5% disordered chloride ion by refining occupancy factors and applying anisotropic displacement parameters .
Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound in drug discovery?
Methodological Answer:
- Substituent Variation: Modify the benzyl or pyrazole methyl groups to assess impacts on bioactivity. For example, replacing 3,5-dimethyl groups with chloro substituents alters receptor binding kinetics .
- In Silico Docking: Use AutoDock Vina to predict interactions with targets like kinases or GPCRs. Validate with SPR (surface plasmon resonance) assays .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., pyrazole N-atoms) using MOE software .
Q. Table 2: SAR Trends in Pyrazole Derivatives
| Modification | Biological Activity Change | Reference |
|---|---|---|
| 3,5-DiCl substitution | ↑ Anticancer IC50 | |
| Benzyl → Phenethyl | ↓ Solubility |
Basic: What are the key physicochemical properties (solubility, stability) critical for handling this compound?
Methodological Answer:
- Solubility: Freely soluble in polar solvents (water: ~50 mg/mL at 25°C; DMSO: >100 mg/mL). Precipitation occurs in non-polar solvents (e.g., hexane) .
- Stability: Stable at room temperature for >6 months if stored in airtight, light-protected containers. Degrades at pH <2 (HCl-mediated hydrolysis) or >10 (amine deprotonation) .
- Hygroscopicity: The dihydrochloride salt is moderately hygroscopic; store under nitrogen with desiccants.
Advanced: How does the dihydrochloride salt form influence the compound's pharmacokinetic properties?
Methodological Answer:
- Bioavailability: The salt form enhances aqueous solubility, improving oral absorption (logP reduced from 2.8 to 1.2) .
- Toxicity Profile: Dihydrochloride salts may increase renal clearance due to chloride ion load; monitor in preclinical models .
- Crystallinity: Salt formation stabilizes the crystal lattice, reducing polymorphic variability and enhancing batch reproducibility .
Advanced: What in vitro assays are recommended to elucidate the mechanism of action for this compound?
Methodological Answer:
- Enzyme Inhibition: Test against COX-2 or PI3K using fluorometric assays (e.g., Invitrogen Z’-LYTE kits) .
- Receptor Binding: Radioligand displacement assays (e.g., H-labeled antagonists for serotonin receptors) .
- Cellular Apoptosis: Flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., MCF-7) .
Data Interpretation Tip: Use GraphPad Prism for IC50/EC50 calculations and assess statistical significance via ANOVA with post-hoc tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
